![molecular formula C14H9BrN2O2S B11929993 Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate: is an organic compound with the molecular formula C14H9BrN2O2S. It is a derivative of benzo[c][1,2,5]thiadiazole, a heterocyclic compound known for its applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]thiadiazole followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, or thioethers .
Scientific Research Applications
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate has several scientific research applications:
Organic Electronics: It is used in the synthesis of light-emitting and conducting polymers for organic electronics.
Medicinal Chemistry: The compound is explored for its potential anticancer and anti-cholinergic properties.
Photocatalysis: It serves as a visible-light organophotocatalyst in various organic transformations.
Dye-Sensitized Solar Cells (DSSCs): The compound is used as a photosensitizer in DSSCs, contributing to improved power conversion efficiencies.
Mechanism of Action
The mechanism of action of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:
Electron Donor-Acceptor Systems: The compound acts as an electron acceptor in donor-acceptor systems, facilitating charge transfer processes in organic electronics and photocatalysis.
Inhibition of Enzymes: In medicinal chemistry, it may inhibit specific enzymes, contributing to its anticancer and anti-cholinergic effects.
Comparison with Similar Compounds
Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole Derivatives: These include compounds like 4,7-dibromobenzo[c][1,2,5]thiadiazole and 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole.
Benzothiadiazole-Based Photosensitizers: These are used in DSSCs and exhibit similar electronic properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.
Properties
Molecular Formula |
C14H9BrN2O2S |
|---|---|
Molecular Weight |
349.20 g/mol |
IUPAC Name |
methyl 4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzoate |
InChI |
InChI=1S/C14H9BrN2O2S/c1-19-14(18)9-4-2-8(3-5-9)10-6-7-11(15)13-12(10)16-20-17-13/h2-7H,1H3 |
InChI Key |
OXDRWQAHUMNJBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


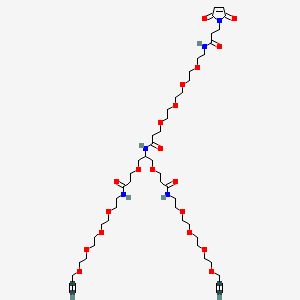
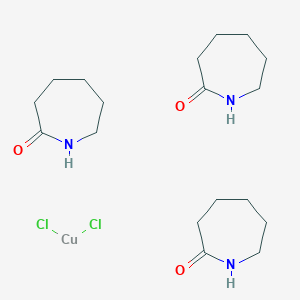

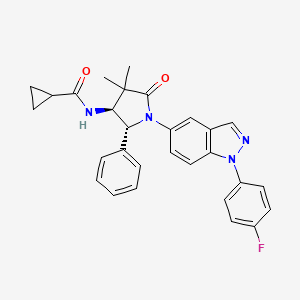
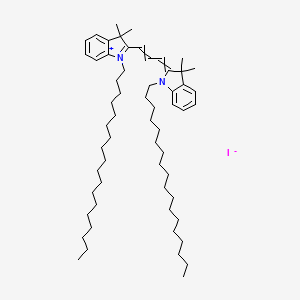
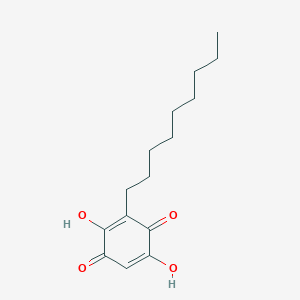
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)
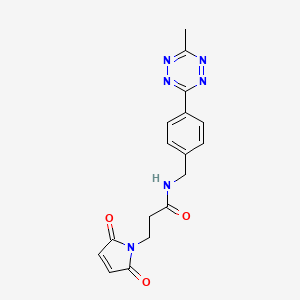

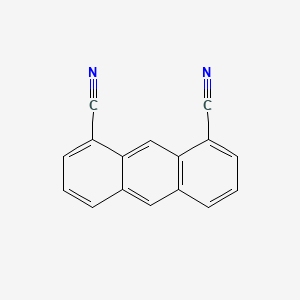

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
